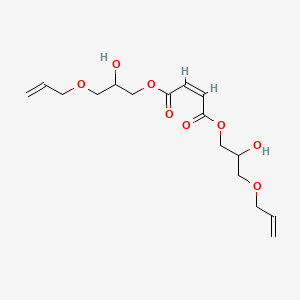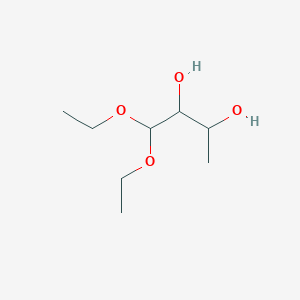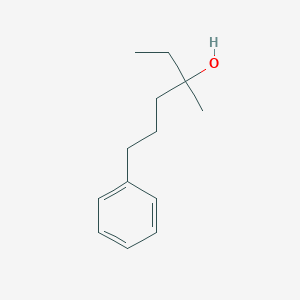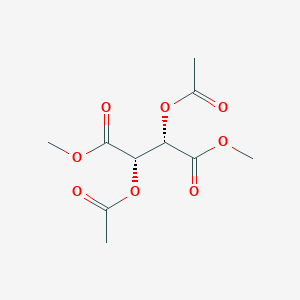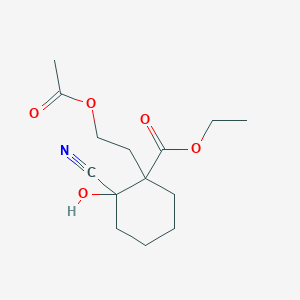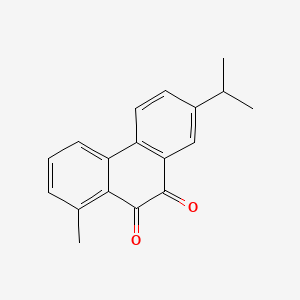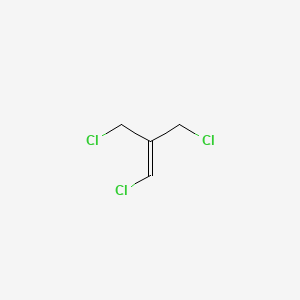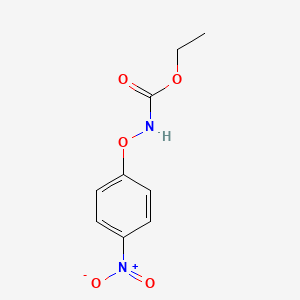
CID 71355392
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71355392” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71355392 involves specific chemical reactions and conditions. One common method includes the reaction of organic amines with dianhydrides, followed by stirring and dissolving in a solvent . This process ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated machinery and controlled environments. The process typically involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: CID 71355392 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or studies .
Scientific Research Applications
CID 71355392 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71355392 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their function and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71355392 include other organic amine derivatives and dianhydride-based compounds. These compounds share structural similarities but may differ in their specific chemical properties and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical stability, reactivity, and versatility. These attributes make it a valuable tool in various scientific and industrial contexts .
Properties
Molecular Formula |
EuSn3 |
|---|---|
Molecular Weight |
508.1 g/mol |
InChI |
InChI=1S/Eu.3Sn |
InChI Key |
GFBPEQSXBJZUFB-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



